1-(2-Fluoropropyl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-(2-fluoropropyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN2.2ClH/c1-7(8)6-10-4-2-9-3-5-10;;/h7,9H,2-6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNNGOXXEOBJSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCNCC1)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Fluoropropyl)piperazine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate sulfonium salt, which then undergoes cyclization to form the piperazine ring.

For industrial production, the process may involve the use of high-temperature cyclization reactions and the treatment of reaction mixtures with appropriate solvents to obtain the desired product with high purity .

Chemical Reactions Analysis

1-(2-Fluoropropyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include bases, acids, and solvents like methanol and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Fluoropropyl)piperazine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems and can act as a ligand in receptor binding studies.

Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(2-Fluoropropyl)piperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. It can act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Sigma-1 Receptor Agonists

- SA4503: A structurally complex analogue with dual aromatic substituents. It enhances acetylcholine (ACh) release in the frontal cortex and hippocampus via sigma-1 receptor activation, demonstrating region-specific neuroactivity without cholinomimetic side effects .

- Target Compound : While unconfirmed, its fluorophenylpropyl group may support sigma-1 binding, similar to SA4503. However, the absence of methoxy groups could reduce receptor affinity .

Serotonin Receptor Modulators

- 1-(m-Trifluoromethylphenyl)piperazine : A 5-HT1B/1C agonist that increases sympathetic nerve discharge (SND) in some studies, highlighting substituent-dependent receptor selectivity .

- Target Compound: The fluorophenyl group may confer partial 5-HT receptor activity, but its dihydrochloride salt likely alters solubility and bioavailability compared to non-salt forms .

Antihistamines

- Lomerizine diHCl and Hydroxyzine diHCl : These feature bulky aromatic groups (e.g., bis(4-fluorophenyl)methyl) for H1 receptor antagonism. The target compound’s simpler structure suggests divergent therapeutic applications .

Physicochemical Properties

Note: The target compound’s propyl chain may improve membrane permeability compared to benzyl derivatives, but its dihydrochloride salt likely enhances water solubility over non-salt forms .

Biological Activity

1-(2-Fluoropropyl)piperazine dihydrochloride (CAS No. 2411275-30-2) is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a fluoropropyl group, which may influence its interaction with biological targets, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

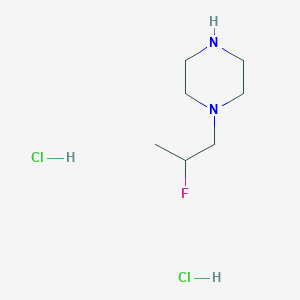

This compound features a piperazine ring substituted with a fluoropropyl group. Its chemical structure can be depicted as follows:

The mechanism of action of this compound is primarily through its interactions with neurotransmitter systems. Piperazine derivatives are known to modulate various receptors, including serotonin (5-HT) and dopamine receptors. The specific interactions can lead to alterations in neurotransmitter release and reuptake, influencing mood and cognitive functions.

Target Receptors

- Serotonin Receptors : The compound may act as an antagonist at certain serotonin receptor subtypes, potentially affecting mood regulation.

- Dopamine Receptors : It is hypothesized that this compound may enhance dopamine signaling, which could have implications for disorders such as depression and schizophrenia.

Pharmacological Studies

Research indicates that this compound exhibits various biological activities:

- CNS Effects : Studies suggest that this compound can influence dopamine and norepinephrine levels in the brain. For instance, administration at varying doses has shown dose-dependent effects on neurotransmitter turnover, particularly in regions like the caudate nucleus and hypothalamus .

- Behavioral Impact : In animal models, compounds similar to this compound have demonstrated anxiolytic and antidepressant-like effects.

Case Studies

- Dopamine Turnover Study : A study investigated the effects of a related piperazine compound on dopamine turnover in rats. Results indicated that higher doses transiently increased dopamine levels before subsequent decreases were observed . This suggests a complex interaction with dopaminergic pathways.

- Behavioral Assessment : In behavioral assays, piperazine derivatives have been shown to reduce anxiety-like behaviors in rodent models, indicating potential therapeutic applications for anxiety disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with other piperazine derivatives:

| Compound Name | Mechanism of Action | Therapeutic Applications |

|---|---|---|

| Rolipram | Phosphodiesterase IV inhibitor | Anti-depressant |

| Brexpiprazole | Partial agonist at serotonin receptors | Schizophrenia treatment |

| 1-(2-Isopropoxyethyl)piperazine | Dopamine receptor modulation | Potential anti-depressant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.